1,2,4,5-Benzenetetramine

Supercapacitors Energy Storage Coordination Polymers

Researchers developing high-performance energy storage or electrocatalytic materials require symmetrical tetraamine monomers. 1,2,4,5-Benzenetetramine (CAS 3204-61-3) uniquely enables benzobisimidazole/phenazine networks for extended π-conjugation. • Ni-BTA polymers: 678.5 F g⁻¹ capacitance, 877 mAh g⁻¹ Li-ion capacity. • CoPc-BTM-COF: 2× higher CO₂ reduction current vs. DAB analogs. • Record H₂O₂ photosynthesis: 2096 μmol h⁻¹ g⁻¹. High-purity crystalline solid with rigorous QC. Global shipping from stock.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 3204-61-3
Cat. No. B1214210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Benzenetetramine
CAS3204-61-3
Synonyms1,2,4,5-benzenetetraamine
1,2,4,5-benzenetetraamine tetrahydrochloride
1,2,4,5-benzenetetramine
1,2,4,5-tetraaminobenzene
inhibitor 14 benzenetetraamine
SC203950
Y15 benzenetetraamine compound
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)N)N)N
InChIInChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2
InChIKeyANUAIBBBDSEVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Benzenetetramine: Technical Specifications


1,2,4,5-Benzenetetramine (CAS 3204-61-3), also designated as benzene-1,2,4,5-tetramine, is a symmetrical aromatic tetraamine with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol . This compound is characterized by four primary amine groups (-NH₂) substituted at the 1, 2, 4, and 5 positions of the benzene ring, creating a rigid, electron-rich scaffold . Its physical properties include a melting point range of 274–276 °C and a predicted boiling point of 400.9±40.0 °C . The compound is typically supplied as a crystalline solid, with the tetrahydrochloride salt form (CAS 4506-66-5) being a common, more stable variant for commercial distribution .

Why 1,2,4,5-Benzenetetramine Is Irreplaceable


The distinct value of 1,2,4,5-benzenetetramine lies in its unique, symmetrical, para-substituted tetra-amine architecture. This configuration is not merely a structural feature but a functional necessity for constructing specific π-conjugated frameworks. Unlike simpler aromatic diamines such as 1,2-benzenediamine (BDAH) [1] or asymmetric triamines, the fourfold substitution pattern of 1,2,4,5-benzenetetramine enables the formation of fully fused, two-dimensional phenazine and benzimidazole linkages upon condensation with carbonyl-containing monomers [2]. This is a critical requirement for achieving the extended π-d conjugation and the rigid, porous networks essential for the high-performance electroactive and sorptive materials described below. Substituting with an alternative polyamine, such as 3,3'-diaminobenzidine (DAB), results in markedly different material properties, as the extended biphenyl core of DAB alters the electronic structure and π-delocalization length compared to the compact benzobisimidazole core derived from 1,2,4,5-benzenetetramine [3]. Therefore, for applications requiring the specific electronic, structural, and morphological outcomes dictated by the benzobisimidazole or phenazine motif, substitution is not a viable option.

1,2,4,5-Benzenetetramine: Performance Benchmarks


Supercapacitor Specific Capacitance

When used as a ligand to form the 1D conjugated coordination polymer Ni-BTA, 1,2,4,5-benzenetetramine enables exceptional charge storage capacity. In a hybrid supercapacitor composite with hierarchical porous carbon nanofibers (HPCNFs@Ni-BTA), the material delivers an ultrahigh specific capacitance. This value can be compared against the performance of typical carbon-based electrodes or other MOF-derived materials, where achieving such high capacitance at moderate current densities is a significant challenge. [1]

Supercapacitors Energy Storage Coordination Polymers

Electrocatalytic CO₂ Reduction Activity

A direct head-to-head comparison reveals that a covalent organic framework (COF) synthesized from Co phthalocyanine and 1,2,4,5-benzenetetramine (CoPc-BTM-COF) is significantly more active for the electrocatalytic reduction of CO₂ to CO than its counterpart synthesized with the structural analog 3,3'-diaminobenzidine (CoPc-DAB-COF). [1]

CO2 Reduction Electrocatalysis Covalent Organic Frameworks (COFs)

Photocatalytic H₂O₂ Production

A piperazine-linked CoPc-based COF synthesized with 1,2,4,5-benzenetetramine (CoPc-BTM-COF) exhibits a record-high H₂O₂ yield compared to all reported COF-based photocatalysts. This includes a direct comparison to the framework made with the alternative linker 3,3'-diaminobenzidine (CoPc-DAB-COF). [1]

Photocatalysis Hydrogen Peroxide Covalent Organic Frameworks (COFs)

Corrosion Inhibition Efficiency

In a comparative study of charge transfer complexes as corrosion inhibitors for copper in alkaline media, the complex derived from 1,2,4,5-benzenetetramine (CT2) significantly outperforms the complex derived from the simpler analog 1,2-benzenediamine (CT1). [1]

Corrosion Inhibition Copper Protection Alkaline Electrolyte

Iodine Capture Capacity

Two porous organic polymers (POPs) were synthesized using identical reaction conditions but with different amine monomers: BTM-POP (from 1,2,4,5-benzenetetramine) and DAB-POP (from 3,3'-diaminobenzidine). Their performance in capturing radioactive iodine vapor was directly compared. [1]

Iodine Capture Nuclear Waste Management Porous Organic Polymers (POPs)

Lithium-Ion Battery Anode Capacity

The CoPc-BTM-COF, fabricated from 1,2,4,5-benzenetetramine, demonstrates a high specific capacity as an anode material for lithium-ion batteries (LIBs), outperforming its DAB-based counterpart and many other organic anodes. [1]

Lithium-Ion Batteries Anode Materials Covalent Organic Frameworks (COFs)

1,2,4,5-Benzenetetramine: Key Application Scenarios


Supercapacitor and Battery Electrodes

Procurement of 1,2,4,5-benzenetetramine is validated for the synthesis of Ni-BTA coordination polymers, which serve as high-performance electrode materials. As evidenced by a specific capacitance of 678.5 F g⁻¹ in a hybrid supercapacitor [1] and a specific capacity of 877 mAh g⁻¹ in a lithium-ion battery anode [2], this monomer enables energy storage capabilities that are 2-6 times greater than typical carbon electrodes and 31% higher than its DAB-linked counterpart, respectively. This makes it a key precursor for R&D groups and manufacturers targeting advanced, high-energy-density power sources.

Electrocatalysts for CO₂ Reduction

For projects focused on CO₂ valorization, 1,2,4,5-benzenetetramine is the preferred monomer to construct CoPc-BTM-COF electrocatalysts. Direct comparative data shows that this BTM-derived COF achieves a 2-fold higher partial current density for CO production (-24.2 mA cm⁻²) than its DAB-linked analog at -1.0 V vs RHE [3]. This quantifiable enhancement in activity and conductivity (1.0 vs 0.3 mS cm⁻¹) justifies its selection for creating more efficient and commercially viable electrocatalytic systems.

Photocatalysts for H₂O₂ Production

The use of 1,2,4,5-benzenetetramine is essential for fabricating piperazine-linked CoPc-COFs for visible-light-driven H₂O₂ photosynthesis. This specific monomer yields a record-high H₂O₂ production rate of 2096 μmol h⁻¹ g⁻¹, which surpasses all other COF-based photocatalysts [4]. For chemical manufacturers and researchers aiming to commercialize green H₂O₂ synthesis, the procurement of this high-purity tetraamine is a critical step to replicating these state-of-the-art results.

Corrosion Inhibitors for Copper

Industrial formulators developing corrosion inhibitor packages for copper and its alloys in alkaline environments should prioritize 1,2,4,5-benzenetetramine. The formation of a charge transfer complex (CT2) with this tetraamine results in a 97% inhibition efficiency at a low concentration of 1.0 mM in 1.0 M KOH [5]. This performance is superior to that of a similar complex made from the simpler 1,2-benzenediamine, making the tetraamine the more potent and cost-effective choice for robust metal protection.

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